![molecular formula C10H8FNS B1398939 3-Fluoro-4-(thiophen-2-YL)aniline CAS No. 1250004-13-7](/img/structure/B1398939.png)
3-Fluoro-4-(thiophen-2-YL)aniline
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including “3-Fluoro-4-(thiophen-2-YL)aniline”, has been a topic of interest in recent scientific literature . One approach involves the heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(thiophen-2-YL)aniline” is represented by the formula C10H8FNS . Thiophene is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives, including “3-Fluoro-4-(thiophen-2-YL)aniline”, are synthesized through various reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Scientific Research Applications
- This compound participates in the synthesis of conductive polymers. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3-yl)aniline] composite materials. These conductive polymers find applications in sensors, batteries, and electronic devices .
- By condensation reaction with o-vanillin , 3-Fluoro-4-(thiophen-2-yl)aniline forms a Schiff base known as 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol . Schiff bases have diverse applications, including coordination chemistry and catalysis .
- Researchers have investigated DNA thermal denaturation using a temperature-controlled spectrometer. The compound’s properties may influence DNA stability and interactions, providing insights into nucleic acid behavior .
- Derivatives of thiophenes, including those related to 3-Fluoro-4-(thiophen-2-yl)aniline , play a role in drug development. For example:
Polymer Chemistry
Schiff Base Formation
DNA Thermal Denaturation Studies
Anticancer and Anti-Atherosclerotic Agents
Future Directions
Thiophene-based analogs, including “3-Fluoro-4-(thiophen-2-YL)aniline”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “3-Fluoro-4-(thiophen-2-YL)aniline” and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.
Mechanism of Action
Target of Action
3-Fluoro-4-(thiophen-2-YL)aniline is a compound that has been used in the synthesis of various organic materials. It is primarily used as a reactant in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Fluoro-4-(thiophen-2-YL)aniline interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, in this case, palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile method for forming carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-4-(thiophen-2-YL)aniline are primarily related to the synthesis of organic compounds. The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of various organic materials . The products of this reaction can be used in a wide range of applications, from the development of pharmaceuticals to the production of organic semiconductors .
Pharmacokinetics
As a reactant in chemical reactions, its bioavailability would be determined by the reaction conditions and the nature of the other reactants .
Result of Action
The primary result of the action of 3-Fluoro-4-(thiophen-2-YL)aniline is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDNAKUXNYDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(thiophen-2-YL)aniline | |
CAS RN |
1250004-13-7 | |
Record name | 3-fluoro-4-(thiophen-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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